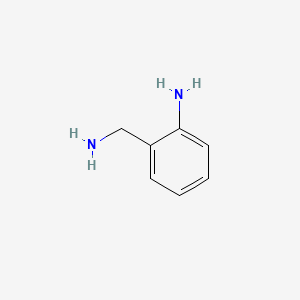
2-(アミノメチル)アニリン
概要
説明
Synthesis Analysis
The synthesis of 2-(Aminomethyl)aniline derivatives has been explored through various methods. For example, the reaction of 2-(aminomethyl)aniline with diphenylphosphine chloride in the presence of triethylamine yields N,N′-bis(diphenylphosphino)-2-(aminomethyl)aniline derivatives. These derivatives have been applied as pre-catalysts in palladium-catalyzed Heck and Suzuki cross-coupling reactions, demonstrating their value in forming biaryl compounds with significant yields (Aydemir et al., 2009).
Molecular Structure Analysis
The molecular structure of 2-(aminomethyl)aniline and its derivatives can be complex, as demonstrated by the synthesis of 2-(diphenylphosphinylmethoxy)aniline. X-ray diffraction analysis of this compound reveals a monoclinic crystal structure, showcasing the intricacies of its molecular arrangement and the potential for hydrogen bonding between molecules (Minacheva et al., 2009).
Chemical Reactions and Properties
2-(Aminomethyl)aniline serves as a precursor for various chemical transformations. For instance, its interaction with different reagents under palladium catalysis can lead to the synthesis of 2-arylmethylindoles, highlighting its reactivity towards the construction of heterocyclic compounds. This reactivity underlines the compound's versatility in organic synthesis (Das et al., 2014).
Physical Properties Analysis
The physical properties of 2-(aminomethyl)aniline derivatives, such as solubility, electrical conductivity, and thermal stability, are crucial for their application in various fields. For example, the copolymerization of aniline with o-aminophenol leads to materials with interesting electrochemical properties, which are significantly influenced by the monomer concentration ratio (Mu, 2004).
Chemical Properties Analysis
The chemical properties of 2-(aminomethyl)aniline, such as its reactivity in condensation reactions to form heterocycles or its role in copolymerization processes, are of significant interest. These properties enable the synthesis of materials with enhanced redox activity or the development of novel synthetic pathways for pharmaceuticals and materials science (Chen et al., 2013).
科学的研究の応用
医薬品化学: キノリン誘導体の合成
2-アミノベンジルアミンは、キノリン誘導体の合成に使用され、キノリン誘導体は、その抗炎症作用と抗腫瘍作用のために医薬品化学において重要です {svg_1}。これらの誘導体は、抗マラリア薬であるキニーネやクロロキンなどの化合物の足場を形成し、有機発光ダイオード(OLED)にも使用されます。
分析化学: 蛍光プローブの開発
分析化学では、2-アミノベンジルアミンは、水溶液中の重金属系ナノマテリアルを検出するためのダンシル系蛍光プローブの開発に使用されます {svg_2}。この用途は、環境モニタリングと安全にとって非常に重要です。
工業化学: ベンゾジアゼピン誘導体の作成
この化合物は、電子欠損化合物と反応させると、ベンゾジアゼピン誘導体の合成に関与します。 これらの誘導体は、抗白血病剤や抗痙攣剤から神経遮断薬まで、幅広い用途があります {svg_3}.
有機合成: 遷移金属フリー合成
2-アミノベンジルアミンは、抗癌剤、抗痙攣剤、降圧剤など、幅広い薬理作用を持つキナゾリンなどの生物活性ヘテロ環の遷移金属フリー合成における重要な役割を果たします {svg_4}.
材料科学: リン酸基の修飾
材料科学では、2-アミノベンジルアミンは、ホスホセリンペプチド上のリン酸基を修飾し、これはタンパク質の翻訳後修飾における重要なステップであり、新素材の開発において重要な意味を持っています {svg_5}.
環境科学: 環境に優しい化合物の合成
この化合物は、環境に優しい化合物の合成のためのグリーンケミストリーで使用されます。 例えば、重金属触媒や過酷な条件を必要とせずにキナゾリンを合成する際に用いられ、プロセスを環境的により持続可能なものにします {svg_6}.
医薬品研究: 薬物開発
2-アミノベンジルアミンは、医薬品研究において、高度な中間体や医薬品原薬(API)を作成するためのビルディングブロックとして役立ち、さまざまな疾患に対する新薬の開発に貢献しています {svg_7}.
光起電力用途: 有機太陽電池
この化学物質の誘導体は、光起電力電池での使用が検討されています。 これらの化合物は、光を吸収して電気に変換する能力があり、より効率的な有機太陽電池の開発が研究されています {svg_8}.
Safety and Hazards
Aniline compounds, including 2-(Aminomethyl)aniline, are considered hazardous. They can cause serious eye damage, skin irritation, and allergic skin reactions. They are also suspected of causing genetic defects and cancer . These compounds are toxic if swallowed, in contact with skin, or if inhaled .
将来の方向性
作用機序
Target of Action
2-(Aminomethyl)aniline, also known as 2-Aminobenzylamine, is a chemical compound that has been used in various chemical reactions . .
Mode of Action
The mode of action of 2-(Aminomethyl)aniline is primarily chemical. It has been used in the synthesis of quinoline, a heterocyclic compound . The proposed mechanism begins with a Lewis acid-mediated combination of 2-aminobenzaldehyde with 2-methylindole. This intermediate then goes through nucleophilic cyclization, followed by C-N bond cleavage .
Biochemical Pathways
It’s known that the compound plays a role in the synthesis of quinoline , which is a key component in various medicinal and industrial applications, including anti-inflammatory and antitumor agents, antimalarial drugs, and organic light-emitting diodes .
Pharmacokinetics
It’s known that the compound has a molecular weight of 122168 Da , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
It’s known that the compound plays a role in the synthesis of quinoline , which has various applications in medicinal and industrial chemistry .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(Aminomethyl)aniline. For instance, aromatic amines, including 2-(Aminomethyl)aniline, are known to be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals . .
生化学分析
Biochemical Properties
2-(Aminomethyl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction between 2-(Aminomethyl)aniline and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, 2-(Aminomethyl)aniline can form complexes with metal ions, which may affect its biochemical properties and interactions .
Cellular Effects
The effects of 2-(Aminomethyl)aniline on various cell types and cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 2-(Aminomethyl)aniline can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, it can affect the expression of genes involved in oxidative stress responses and apoptosis, thereby impacting cell survival and function . The compound’s influence on cellular metabolism includes alterations in the levels of key metabolites and changes in metabolic flux .
Molecular Mechanism
At the molecular level, 2-(Aminomethyl)aniline exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access . Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic efficiency . Additionally, 2-(Aminomethyl)aniline can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 2-(Aminomethyl)aniline can change over time in laboratory settings. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-(Aminomethyl)aniline is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to the compound can lead to cumulative effects on cellular processes, such as increased oxidative stress and altered gene expression .
Dosage Effects in Animal Models
The effects of 2-(Aminomethyl)aniline vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing enzyme activity or promoting cell survival . At high doses, it can exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where a certain dosage level triggers a significant change in the compound’s impact on biological systems .
Metabolic Pathways
2-(Aminomethyl)aniline is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of key metabolites . The compound’s metabolism can also result in the production of reactive intermediates, which may contribute to its biological effects .
Transport and Distribution
The transport and distribution of 2-(Aminomethyl)aniline within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, and it may bind to intracellular proteins that facilitate its distribution to different cellular compartments . The localization and accumulation of 2-(Aminomethyl)aniline within cells can affect its activity and function .
Subcellular Localization
2-(Aminomethyl)aniline is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . The compound’s activity and function can be modulated by its localization, as it may interact with different biomolecules in distinct cellular environments .
特性
IUPAC Name |
2-(aminomethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c8-5-6-3-1-2-4-7(6)9/h1-4H,5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOYKJPMUUJXBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20276644 | |
| Record name | 2-(Aminomethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20276644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4403-69-4 | |
| Record name | 2-(Aminomethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20276644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(aminomethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2-aminobenzylamine?
A1: The molecular formula of 2-aminobenzylamine is C7H10N2, and its molecular weight is 122.17 g/mol.
Q2: What spectroscopic techniques are typically used to characterize 2-aminobenzylamine?
A: Researchers frequently employ Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to characterize 2-aminobenzylamine and its derivatives. [, , , , , , , , , ]
Q3: Does the position of substituents on the aromatic ring of 2-aminobenzylamine affect its reactivity?
A: Yes, the position of substituents on the aromatic ring can significantly influence the reactivity of 2-aminobenzylamine. For instance, electron-withdrawing groups like -NO2 or -Br at the para position can impact the formation constants of metal complexes with 2-aminobenzylamine derivatives. [, ]
Q4: What are some common reactions that 2-aminobenzylamine participates in?
A: 2-Aminobenzylamine is a versatile building block for various heterocyclic compounds. It readily undergoes condensation reactions with aldehydes and ketones, leading to the formation of Schiff bases, tetrahydroquinazolines, and quinazolines. [, , , , , , , , , , , , , ]
Q5: Can 2-aminobenzylamine be used to synthesize dihydroquinazolines?
A: Yes, researchers have successfully synthesized both 3,4-dihydroquinazolines and 1,4-dihydroquinazolines using 2-aminobenzylamine as a starting material. This involves selective N-functionalization of the amine groups followed by ring closure reactions. [, ]
Q6: What role does 2-aminobenzylamine play in the synthesis of benzodiazepines?
A: 2-Aminobenzylamine reacts with specific 1,2-diaza-1,3-dienes to yield alkyl 5H-1,4-benzodiazepine-3-carboxylates. This reaction proceeds through a 1,4-conjugated addition followed by a 7-exo cyclization. []
Q7: Can 2-aminobenzylamine be utilized in metal-catalyzed reactions?
A: Absolutely. Palladium-catalyzed carbonylative coupling of 2-aminobenzylamine with aryl bromides has been reported as a novel route to synthesize quinazolines. [] Additionally, copper-catalyzed reactions enable the synthesis of quinolines via C-N bond cleavage and the formation of 3,4-dihydroquinazolines and 4H-3,1-benzoxazines via aerobic oxidative coupling. [, , ]
Q8: How does the choice of catalyst influence the reaction outcome when using 2-aminobenzylamine as a substrate?
A: The choice of catalyst significantly affects the reaction pathway and product selectivity. For instance, copper catalysts are effective in C-N bond cleavage reactions leading to quinolines, while palladium catalysts facilitate carbonylative coupling for quinazoline synthesis. [, , ]
Q9: Can 2-aminobenzylamine act as a ligand in metal complexes?
A: Yes, 2-aminobenzylamine and its derivatives can function as ligands, forming complexes with various transition metals like Copper(II), Nickel(II), Cobalt(II), Zinc(II), and others. [, , , , , , , , , ]
Q10: What is the significance of the tetrahedral distortion observed in some Copper(II) complexes with 2-aminobenzylamine derivatives?
A: The tetrahedral distortion in Copper(II) complexes of N,N′-bis(salicylidene)-2-aminobenzylamine and its derivatives arises from the ligand's steric constraints. This distortion can impact the complex's magnetic and spectral properties. [, ]
Q11: How do the formation constants of metal complexes with 2-aminobenzylamine derivatives vary with different metals and substituents?
A: Studies indicate that formation constants are influenced by both the metal ion and the substituents on the ligand. For instance, Copper(II) complexes typically exhibit higher formation constants than Manganese(II) complexes. Additionally, electron-donating substituents on the aromatic ring generally enhance the formation constants. [, ]
Q12: What are some notable applications of 2-aminobenzylamine in materials science?
A: 2-Aminobenzylamine has been explored for developing electrochemical sensors. For example, poly(2-aminobenzylamine) thin films exhibit potential for detecting adrenaline, showing specific interactions with this catecholamine. [, ]
Q13: Can 2-aminobenzylamine be used to modify electrode surfaces?
A: Yes, electrochemical reduction of in situ generated diazonium cations from 2-aminobenzylamine enables the modification of carbon electrode surfaces with aryl groups bearing aliphatic amine functionalities. []
Q14: Are there any known applications of 2-aminobenzylamine in biological systems?
A: While 2-aminobenzylamine itself is not a drug, its derivatives have shown potential in various biological applications. For instance, some copper(II) complexes of 2-aminobenzylamine derivatives display promising DNA binding and cleavage activities, suggesting potential applications in chemotherapy. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl] 5-methylsulfinyl-N-sulfooxy-pentanimidothioate](/img/structure/B1197248.png)
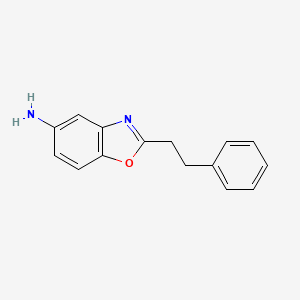
![4-[(4-Phenyl-2-thiazolyl)amino]-benzenesulfonamide](/img/structure/B1197250.png)
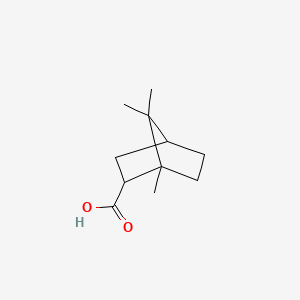
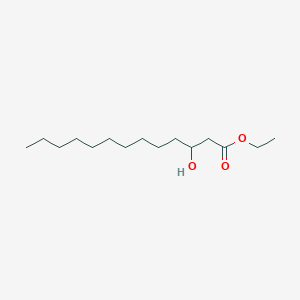
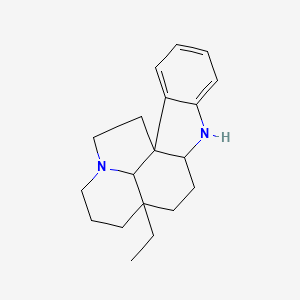
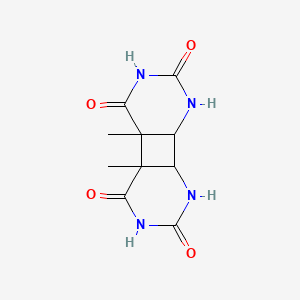
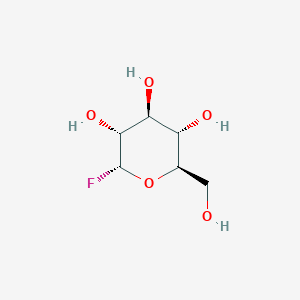
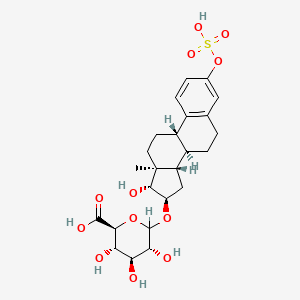


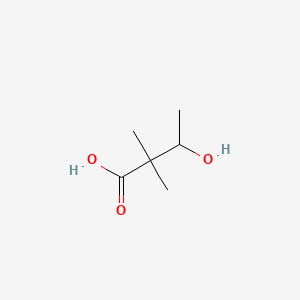

![[3-Chloro-4-(2,3-dihydroxypropoxy)phenyl]acetic acid](/img/structure/B1197269.png)